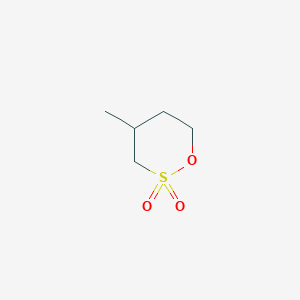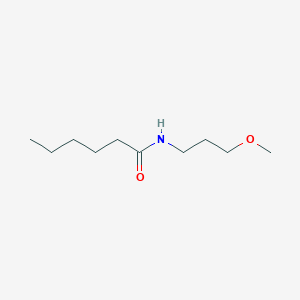
Piperazine, 1-(ethylsulfonyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(ethylsulfonyl)-4-methyl-: is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert N-oxides back to the parent piperazine compound.
Substitution: Piperazine derivatives can undergo nucleophilic substitution reactions, where one substituent is replaced by another.
Cyclization: Cyclization reactions can form fused ring systems involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper.
Major Products:
Oxidation: N-oxides of piperazine derivatives.
Reduction: Parent piperazine compounds.
Substitution: Substituted piperazine derivatives.
Cyclization: Fused ring systems involving the piperazine ring.
Applications De Recherche Scientifique
Chemistry: Piperazine derivatives are used as intermediates in organic synthesis and as building blocks for the synthesis of more complex molecules .
Biology: In biological research, piperazine derivatives are used as probes to study enzyme activity and receptor binding .
Medicine: Piperazine derivatives are key components in several pharmaceutical drugs, including those used to treat anxiety, depression, and infections .
Industry: In the industrial sector, piperazine derivatives are used in the production of polymers, resins, and other materials .
Mécanisme D'action
Piperazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, piperazine acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making piperazine an effective anthelmintic agent .
Comparaison Avec Des Composés Similaires
Morpholine: Another six-membered heterocyclic compound with one nitrogen and one oxygen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Propriétés
Numéro CAS |
5433-67-0 |
|---|---|
Formule moléculaire |
C7H16N2O2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
1-ethylsulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3-7H2,1-2H3 |
Clé InChI |
ZORMGGQFTJBQFQ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)


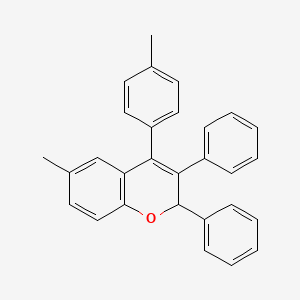
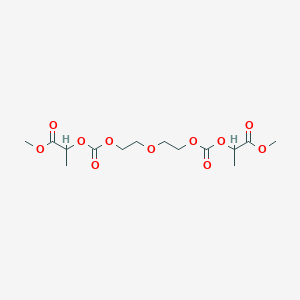
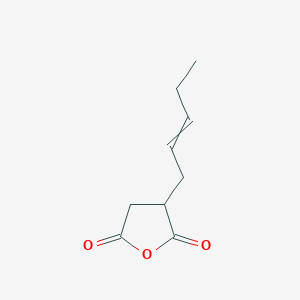
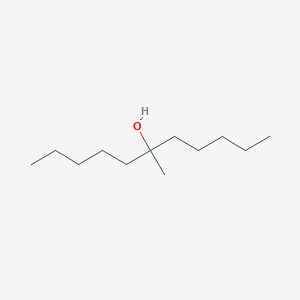
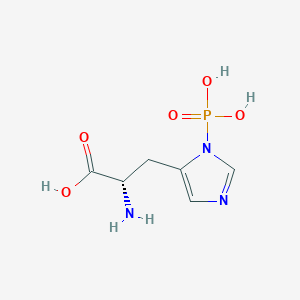

![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)

